molecular formula C23H20N2O5S B11253912 N-(3-acetylphenyl)-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

N-(3-acetylphenyl)-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B11253912
M. Wt: 436.5 g/mol
InChI Key: VXRPJMVEDVULPF-UHFFFAOYSA-N
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Description

N-(3-ACETYLPHENYL)-4-(BENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes an acetylphenyl group, a benzenesulfonyl group, and a dihydrobenzoxazine ring. It is primarily used in proteomics research and other biochemical studies.

Properties

Molecular Formula

C23H20N2O5S

Molecular Weight

436.5 g/mol

IUPAC Name

N-(3-acetylphenyl)-4-(benzenesulfonyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C23H20N2O5S/c1-16(26)17-8-7-9-18(14-17)24-23(27)22-15-25(20-12-5-6-13-21(20)30-22)31(28,29)19-10-3-2-4-11-19/h2-14,22H,15H2,1H3,(H,24,27)

InChI Key

VXRPJMVEDVULPF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2CN(C3=CC=CC=C3O2)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ACETYLPHENYL)-4-(BENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-acetylphenylamine with benzenesulfonyl chloride under controlled conditions to form N-(3-acetylphenyl)benzenesulfonamide. This intermediate is then subjected to further reactions to introduce the dihydrobenzoxazine ring and the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-ACETYLPHENYL)-4-(BENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the acetylphenyl or benzenesulfonyl moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides. Substitution reactions can lead to a variety of derivatives with modified functional groups.

Scientific Research Applications

N-(3-ACETYLPHENYL)-4-(BENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis and chemical research.

    Biology: Employed in studies involving enzyme inhibition, protein interactions, and cellular signaling pathways.

    Medicine: Investigated for potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials, coatings, and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-ACETYLPHENYL)-4-(BENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to changes in cellular processes. For example, it may bind to active sites of enzymes, blocking their activity and affecting downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-ACETYLPHENYL)BENZENESULFONAMIDE
  • 4-(BENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE
  • N-(3-ACETYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE

Uniqueness

N-(3-ACETYLPHENYL)-4-(BENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses.

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